![molecular formula C23H30O B14255290 4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 181654-71-7](/img/structure/B14255290.png)
4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound characterized by a biphenyl core with an undec-10-en-1-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-hydroxybiphenyl with undec-10-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-en-1-yloxy group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Nitric acid, bromine
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro or halogenated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Incorporated into liquid crystal materials due to its rigid biphenyl core, which can enhance the thermal and mechanical properties of the resulting materials.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In material science, its rigid biphenyl core contributes to the stability and alignment of liquid crystal phases. In biological systems, it may interact with specific molecular targets through hydrophobic interactions and π-π stacking, influencing the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 4-(Undec-10-en-1-yloxy)benzoic acid
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Undec-10-en-1-ol
Comparison: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This distinguishes it from similar compounds like 4-(Undec-10-en-1-yloxy)benzoic acid, which has a benzoic acid core, and undec-10-ynoic acid, undec-2-en-1-yl ester, which contains an ester functional group. The presence of the biphenyl core makes 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl particularly suitable for applications requiring high thermal and mechanical stability.
Eigenschaften
CAS-Nummer |
181654-71-7 |
|---|---|
Molekularformel |
C23H30O |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-phenyl-4-undec-10-enoxybenzene |
InChI |
InChI=1S/C23H30O/c1-2-3-4-5-6-7-8-9-13-20-24-23-18-16-22(17-19-23)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2 |
InChI-Schlüssel |
MCUPQDCDLLMOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
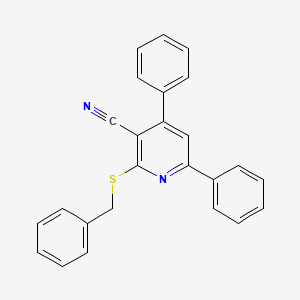
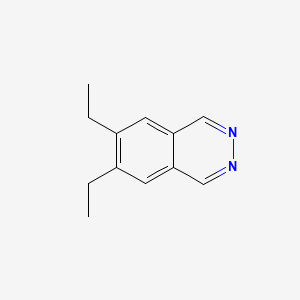
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
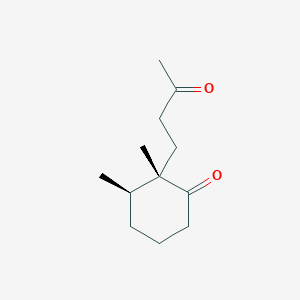

![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
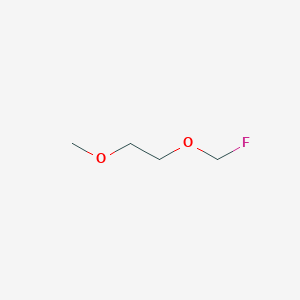

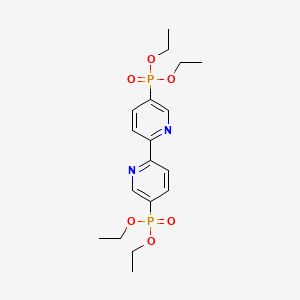
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
